4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo-
Description
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Properties
IUPAC Name |
5-ethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-2-9-10(14)13(11(15)12-9)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDHIQVHRMAIHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386776 | |
| Record name | 4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66256-32-4 | |
| Record name | 4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo-, also known as R 68151, is a compound with significant biological activity, particularly as a topical treatment for hyperkeratotic skin diseases. This article reviews its biological properties, mechanisms of action, and relevant clinical studies.
- IUPAC Name : 5-Ethyl-3-phenyl-2-thioxo-4-imidazolidinone
- CAS Number : 66256-32-4
- Molecular Formula : C11H12N2OS
- Molecular Weight : 224.29 g/mol
R 68151 acts primarily as an inhibitor of the enzyme 5-lipoxygenase , which is involved in the inflammatory process. By inhibiting this enzyme, the compound reduces the production of leukotrienes, thereby alleviating inflammation associated with various skin conditions .
Biological Activity
The biological activity of R 68151 has been studied in various contexts:
- Topical Treatment for Psoriasis :
- Other Hyperkeratotic Conditions :
Case Study 1: Treatment of Lamellar Ichthyosis
A 19-year-old male patient with lamellar ichthyosis was treated with R 68151 after failing multiple therapies. The treatment led to significant improvements in skin texture and reduced erythema after several weeks .
Case Study 2: Efficacy in Other Dermatoses
In another case, R 68151 was applied to patients with different hyperkeratotic skin diseases. The results indicated a marked reduction in scaling and improvement in overall skin condition after consistent application over a month .
Research Findings
The following table summarizes key findings from various studies on the biological activity of R 68151:
| Study | Condition Treated | Sample Size | Outcome |
|---|---|---|---|
| Kragballe et al. (1992) | Psoriasis | 88 patients | Significant improvement in scaling and erythema |
| Case Report A | Lamellar Ichthyosis | 1 patient | Marked reduction in erythema and improved skin texture |
| Case Report B | Hyperkeratotic Dermatoses | Multiple patients | Notable reduction in scaling and inflammation |
Scientific Research Applications
Pharmacological Applications
1. Anti-inflammatory and Dermatological Uses
R 68151 has been studied for its efficacy as a topical treatment for hyperkeratotic skin diseases. A clinical trial involving 88 patients with psoriasis demonstrated significant improvement in skin lesions when treated with a 2% ointment of R 68151 compared to a vehicle control. The compound primarily targets the inhibition of 5-lipoxygenase, an enzyme involved in inflammatory pathways, thereby reducing scaling and erythema associated with psoriasis and other hyperkeratotic conditions .
Case Study:
- Patient Group: 88 individuals with psoriasis.
- Treatment: Topical application of 2% R 68151 ointment.
- Outcome: Significant reduction in scaling and erythema compared to control.
2. Antibacterial Activity
Research has indicated that derivatives of 4-imidazolidinone possess moderate antibacterial properties against both Gram-positive and Gram-negative bacteria. A study highlighted the antibacterial efficacy of various substituted imidazolidinones against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus. The antibacterial mechanism is linked to the inhibition of post-translational modifications in bacterial peptides .
3. Anticancer Potential
Recent investigations into the anticancer properties of novel 2-thioxo-4-imidazolidinone derivatives revealed promising results against liver (HepG2) and breast cancer (MCF-7) cell lines. The compounds were evaluated using MTT assays and flow cytometry, indicating potential as anticancer agents .
Chemical Properties and Mechanisms
The structure of 4-imidazolidinone, characterized by its thioxo group, enhances its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation and substitution, which can be tailored to synthesize derivatives with enhanced pharmacological properties.
Data Summary Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Dermatology | Treatment for psoriasis | Significant improvement in lesions (clinical trial) |
| Antibacterial | Inhibition of bacterial growth | Moderate activity against resistant strains |
| Anticancer | Targeting liver and breast cancer | Promising results in cell line studies |
Chemical Reactions Analysis
Cyclization and Derivative Formation
The compound serves as a precursor for synthesizing bioactive derivatives through cyclization and functionalization. Key pathways include:
a. Reaction with Cyclohexyl Isothiocyanate
Under reflux in acetonitrile with glacial acetic acid, it undergoes cyclization to form substituted imidazolidinones. For example:
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Cyclohexyl isothiocyanate | 16–70 hrs reflux | N-(3-cyclohexyl-4-oxo-5-(2-oxo-2-(aryl)ethyl)-2-thioxoimidazolidin-1-yl) benzamides | 50–65 |
This reaction expands the heterocyclic core, enabling antimicrobial activity in derivatives .
b. Micheal Addition with Maleimides
The thioxo group participates in Micheal addition with N-substituted maleimides (e.g., phenylmaleimide), forming intermediates that cyclize into fused imidazolidinones. Reaction times range from 6–12 hours in ethanol .
Nucleophilic Substitution at the Thioxo Group
The thioamide (C=S) group acts as a soft nucleophile or undergoes substitution:
a. Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in basic media replaces the thioxo sulfur with alkyl groups:
This modifies electronic properties, influencing biological activity .
b. Condensation with Amines
Primary amines (e.g., aniline) react via nucleophilic attack, forming Schiff bases. For example:
Products show enhanced antifungal activity against Candida albicans .
Oxidation and Reduction Reactions
The thioamide group undergoes redox transformations:
a. Oxidation to Sulfonyl Derivatives
Treatment with hydrogen peroxide or mCPBA oxidizes the thioxo group to sulfonyl (-SO₂-):
Sulfonyl derivatives exhibit altered solubility and binding affinity .
b. Reduction to Thiols
Catalytic hydrogenation (e.g., H₂/Pd-C) reduces C=S to thiol (-SH), enabling further functionalization.
Complexation with Metals
The thioxo group coordinates transition metals (e.g., Cu²⁺, Fe³⁺), forming stable chelates. Spectroscopic studies confirm octahedral geometries in Cu(II) complexes, enhancing antioxidant properties .
Biological Activity Correlation
Derivatives’ reactivity directly impacts pharmacological effects:
| Derivative Type | Bioactivity (MIC, µg/mL) | Mechanism |
|---|---|---|
| Benzamide-substituted | S. aureus: 25, P. aeruginosa: 25 | DNA intercalation, enzyme inhibition |
| 4-Chlorophenyl analogues | C. albicans: 50–100 | Disruption of fungal membrane integrity |
Antimicrobial efficacy correlates with electron-withdrawing substituents (e.g., -Cl, -Br) enhancing electrophilicity .
Reactivity in Multi-Step Syntheses
The compound serves as a scaffold for hybrid molecules:
-
Thiazole-Imidazolidinone Hybrids : Synthesized via condensation with thiosemicarbazides, showing antitumor activity .
-
Acridine Conjugates : Coupling with acridine enhances DNA-binding capacity, inhibiting topoisomerase I .
Stability and Reaction Kinetics
Preparation Methods
General Synthetic Strategy
The compound belongs to the 2-thioxoimidazolidinone class, synthesized through multi-step reactions involving condensation and cyclization processes. Key steps typically include:
- Formation of imidazolidinone core via cyclization
- Introduction of ethyl and phenyl substituents
- Thioxo group incorporation through sulfurization
Two-Step Synthesis via Maleimide Derivatives
A validated protocol involves:
Step 1: Michael Addition
Reactants:
- N-substituted maleimides
- Phenyl hydrazide derivatives
Conditions:
Step 2: Cyclization with Isothiocyanate
Reactants:
- Maleimide adducts
- Cyclohexyl isothiocyanate
Conditions:
| Parameter | Value |
|---|---|
| Yield (Overall) | 40-50% |
| Purity Confirmation | TLC, MP (200-202°C) |
Acid-Catalyzed Cyclocondensation
Alternative method using:
- Heteropolyacid catalysts in ethanol/acetonitrile
- Semicarbazide hydrochloride as nucleophile
Key advantages:
- Mild reaction conditions
- Improved regioselectivity
Reaction equation:
$$
\text{Maleimide} + \text{Isothiocyanate} \xrightarrow{\text{AcOH}} \text{2-Thioxoimidazolidinone}
$$
Characterization Data
Critical analytical parameters for validation:
Optimization Challenges
Documented limitations:
Q & A
What are the most reliable synthetic routes for 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone, and how can reaction conditions be optimized?
Basic Question
A robust method involves the condensation of S-amino acids with phenylisothiocyanate in a mixed solvent system (Et₃N/DMF-H₂O), yielding high-purity derivatives under mild conditions . Key parameters include maintaining a 1:1 molar ratio of reactants, controlling temperature at 60–70°C, and using triethylamine as a base to neutralize byproducts. Purification via recrystallization (e.g., ethanol/water) is critical to isolate the product.
How can X-ray crystallography and computational tools be applied to resolve the structural ambiguities of this compound?
Basic Question
Single-crystal X-ray diffraction (SXRD) paired with SHELXL for refinement provides precise bond lengths and angles, particularly for the thioxo and imidazolidinone moieties . For hydrogen-bonding networks, graph-set analysis (e.g., using Etter’s formalism) identifies patterns like motifs, common in thioamide-containing systems . Software suites like WinGX and ORTEP-3 enable visualization and validation of crystallographic data .
What advanced strategies exist for designing derivatives with enhanced reactivity or biological activity?
Advanced Question
Computational reaction design (e.g., ICReDD’s quantum chemical path-searching methods) predicts feasible substitutions at the 5-ethyl or 3-phenyl positions . For example, substituting the ethyl group with electron-withdrawing groups (e.g., nitro) could stabilize the thioxo moiety, while modifying the phenyl ring with halogens may enhance bioactivity. Retrosynthetic AI tools (e.g., Reaxys-based models) propose one-step routes for such derivatives .
How does the thioxo group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?
Advanced Question
The thioxo group acts as a soft nucleophile, enabling substitutions at the 2-position. For instance, iodine in similar thiazolidinones undergoes reduction or nucleophilic displacement with amines/thiols under mild acidic conditions . Oxidation of the thioxo group to sulfonyl requires strong oxidants (e.g., H₂O₂/AcOH), but competing side reactions (e.g., ring-opening) necessitate careful pH control .
How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR, IR) for this compound?
Advanced Question
Discrepancies often arise from solvent effects or tautomeric equilibria. For NMR, compare data in deuterated DMSO (stabilizes thioamide tautomers) vs. CDCl₃. IR carbonyl stretches (~1700 cm⁻¹) vary with hydrogen-bonding environments; computational IR simulations (DFT/B3LYP) validate experimental peaks . Cross-referencing with high-resolution mass spectrometry (HRMS) ensures molecular integrity .
What solvent systems are optimal for improving reaction yields or crystallization?
Basic Question
Polar aprotic solvents (DMF, DMSO) enhance solubility during synthesis, while ethanol/water mixtures (7:3 v/v) are ideal for recrystallization due to controlled polarity gradients . For hydrophobic derivatives, toluene/hexane systems reduce impurities.
How can polymorphism in 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone be investigated?
Advanced Question
Screen polymorphs using solvent-drop grinding with 20+ solvents (e.g., acetone, acetonitrile). Differential Scanning Calorimetry (DSC) identifies phase transitions, while PXRD distinguishes crystalline forms. Hydrogen-bonding propensity analysis (via Cambridge Structural Database) predicts stable polymorphs .
What computational methods are recommended for optimizing reaction pathways or predicting byproducts?
Advanced Question
Density Functional Theory (DFT) calculates transition states for key steps (e.g., cyclization), while machine learning models (e.g., Template_relevance Reaxys) prioritize reaction conditions with minimal byproducts . For photodegradation studies, TD-DFT predicts UV-induced pathways .
How can the compound’s potential bioactivity be explored without commercial bias?
Basic Question
Use in vitro assays (e.g., enzyme inhibition) targeting thioamide-interacting proteins (e.g., kinases). Molecular docking (AutoDock Vina) screens against Protein Data Bank entries. Prioritize derivatives with logP < 3.5 and polar surface area > 80 Ų for bioavailability .
What degradation pathways are observed under ambient or stressed conditions?
Advanced Question
Photolytic degradation involves C=S bond cleavage, forming imidazolidinone radicals detectable via ESR. Hydrolytic pathways (pH-dependent) yield phenylurea derivatives, identified by LC-MS/MS. Accelerated stability studies (40°C/75% RH) quantify degradation kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
